molecular formula C5H9Cl3O2S B1430672 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride CAS No. 1803601-34-4

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Cat. No. B1430672
CAS RN: 1803601-34-4
M. Wt: 239.5 g/mol
InChI Key: KYJOGLPVGWFTLM-UHFFFAOYSA-N
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Description

“3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride” is a chemical compound with the molecular formula C5H7Cl3O . It has an average mass of 189.467 Da and a monoisotopic mass of 187.956253 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C5H7Cl3O, an average mass of 189.467 Da, and a monoisotopic mass of 187.956253 Da .

Scientific Research Applications

Atmospheric Chemistry Research

The compound is used in atmospheric chemistry research to study the mechanism and kinetics of reactions with OH radicals. Due to its unsaturated structure, it is highly reactive and can form stable chlorinated products like chloroacetone and formyl chloride, which have implications for the ozone layer .

Industrial Solvent Applications

As an organic solvent, this compound is utilized in various industrial applications. Its properties make it suitable for use in processes that require a stable, non-polar solvent that can dissolve a wide range of substances .

Synthesis of Organic Compounds

This chemical serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity with other chemicals makes it a valuable starting material for creating a variety of organic products .

Pesticide Production

The compound is involved in the production of pesticides. Its chemical structure allows it to be incorporated into molecules that are effective at controlling pests in agricultural settings .

Textile Industry Additive

In the textile industry, it is used as an additive to improve the quality of products. It can react with other compounds to create finishes that enhance the durability and appearance of textiles .

Safety and Handling Research

Research into the safe handling and storage of this compound is crucial due to its toxic and flammable nature. Studies focus on developing guidelines for its use in industrial and laboratory settings .

Environmental Impact Studies

The environmental impact of this compound is studied to understand its behavior in ecosystems, particularly its toxicity to aquatic life and potential contributions to air pollution .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and toxic if swallowed or inhaled . It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJOGLPVGWFTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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